Ethyl 4-(isoxazol-3-yl)benzoate
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Overview
Description
Ethyl 4-(isoxazol-3-yl)benzoate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(isoxazol-3-yl)benzoate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(isoxazol-3-yl)benzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield the ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis and eco-friendly solvents, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(isoxazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
Ethyl 4-(isoxazol-3-yl)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 4-(isoxazol-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact mechanism may vary depending on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3-methylisoxazol-5-yl)benzoate
- Ethyl 4-(5-chloroisoxazol-3-yl)benzoate
- Ethyl 4-(isoxazol-5-yl)benzoate
Uniqueness
Ethyl 4-(isoxazol-3-yl)benzoate is unique due to its specific substitution pattern on the isoxazole ring, which can impart distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potential .
Properties
Molecular Formula |
C12H11NO3 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 4-(1,2-oxazol-3-yl)benzoate |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)10-5-3-9(4-6-10)11-7-8-16-13-11/h3-8H,2H2,1H3 |
InChI Key |
AFGYXTQJGOYGTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NOC=C2 |
Origin of Product |
United States |
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